molecular formula C16H18FN3O3 B13800854 1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 74274-65-0

1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B13800854
CAS No.: 74274-65-0
M. Wt: 319.33 g/mol
InChI Key: ODXFNLRSKBQFAR-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. Its unique structure, which includes a piperidine ring and a naphthyridine core, contributes to its potent biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-dichloro-5-fluoroacetophenone with ethylamine to form an intermediate, which is then cyclized to produce the naphthyridine core. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by oxidation to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound is optimized for high yield and purity. The process often involves the use of advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency. The final product is typically purified through crystallization or chromatography techniques to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activity.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new analogs with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, each with potentially unique biological activities and applications.

Scientific Research Applications

1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in the study of quinolone antibiotics and their mechanisms of action.

    Biology: The compound is employed in research on bacterial resistance and the development of new antibacterial agents.

    Medicine: It serves as a lead compound in the design of new drugs for the treatment of bacterial infections.

    Industry: The compound is used in the development of antibacterial coatings and materials.

Mechanism of Action

The antibacterial activity of 1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By binding to these targets, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial growth and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents on the core structure.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.

    Norfloxacin: A quinolone with a similar core structure but different clinical applications.

Uniqueness

1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is unique due to its specific substituents, which confer distinct pharmacological properties. Its piperidine ring enhances its binding affinity to bacterial enzymes, making it a potent antibacterial agent.

Properties

CAS No.

74274-65-0

Molecular Formula

C16H18FN3O3

Molecular Weight

319.33 g/mol

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperidin-1-yl-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)13(21)10-8-12(17)15(18-14(10)19)20-6-4-3-5-7-20/h8-9H,2-7H2,1H3,(H,22,23)

InChI Key

ODXFNLRSKBQFAR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCCCC3)F)C(=O)O

Origin of Product

United States

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